Cas no 94-99-5 (2,4-Dichlorobenzyl chloride)

2,4-Dichlorobenzyl chloride (CAS 94-99-5) is a versatile chlorinated aromatic compound widely used as an intermediate in organic synthesis. Its reactive benzyl chloride group and dichloro substitution pattern make it valuable for producing agrochemicals, pharmaceuticals, and specialty chemicals. The compound exhibits high reactivity in nucleophilic substitution reactions, enabling efficient derivatization into esters, ethers, and amines. Its stability under standard conditions ensures reliable handling and storage. Due to its dual functionality, 2,4-dichlorobenzyl chloride serves as a key building block in the synthesis of herbicides, fungicides, and active pharmaceutical ingredients (APIs). Proper precautions are advised due to its lachrymatory and irritant properties.
2,4-Dichlorobenzyl chloride structure
2,4-Dichlorobenzyl chloride structure
商品名:2,4-Dichlorobenzyl chloride
CAS番号:94-99-5
MF:C7H5Cl3
メガワット:195.47359919548
MDL:MFCD00000895
CID:34772
PubChem ID:7212

2,4-Dichlorobenzyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Dichloro-1-(chloromethyl)benzene
    • alpha,2,4-Trichlorotoluene
    • Benzene,2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichlorobenzyl chloride
    • a.2.4-Trichlorotoluene
    • α,2,4-Trichlorotoluene
    • 2,4-Dichlorobenzoylchloride
    • 2,4-二氯氯苄
    • 2,4-dichlorobenzylchloride
    • Benzene, 2,4-dichloro-1-(chloromethyl)-
    • 2,4-Dichloro-1-chloromethyl-benzene
    • alpha2,4-Trichlorotoluene
    • 2,4-DCBC
    • A,2,4-TRICHLOROTOLUENE
    • Toluene, .alpha.2,4-trichloro-
    • IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • 85E96P2S3S
    • DICHLOROBENZYL-2,4 CHLORIDE
    • 1-(Chloromethyl)-2,4-dichlorobenzene
    • Toluene,4-trichloro-
    • PubChe
    • 2,4-Dichloro-1-(chloromethyl)benzene (ACI)
    • Toluene, α,2,4-trichloro- (7CI, 8CI)
    • 1-Chloromethyl-2,4-dichlorobenzene
    • 2,4,α-Trichlorotoluene
    • NSC 406892
    • p-Fluorotoluene
    • 2,5-DICHLORO-4-Methyl-Pyridine;
    • MDL: MFCD00000895
    • インチ: 1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
    • InChIKey: IRSVDHPYXFLLDS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(Cl)C(CCl)=CC=1
    • BRN: 387220

計算された属性

  • せいみつぶんしりょう: 193.94600
  • どういたいしつりょう: 193.945683
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 1.407 g/mL at 25 °C(lit.)
  • ゆうかいてん: −2.6 °C (lit.)
  • ふってん: 248°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.576(lit.)
  • PSA: 0.00000
  • LogP: 3.73220
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2,4-Dichlorobenzyl chloride セキュリティ情報

2,4-Dichlorobenzyl chloride 税関データ

  • 税関コード:29036990
  • 税関データ:

    中国税関コード:

    29036990

2,4-Dichlorobenzyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D432320-50g
2,4-Dichlorobenzyl Chloride
94-99-5
50g
$92.00 2023-05-18
Life Chemicals
F2190-0273-0.5g
2,4-Dichlorobenzyl chloride
94-99-5 95%+
0.5g
$19.0 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11435-500g
2,4-Dichlorobenzyl chloride, 98%
94-99-5 98%
500g
¥2056.00 2023-07-11
Apollo Scientific
OR13170-500g
2,4-Dichlorobenzyl chloride
94-99-5 98%
500g
£208.00 2023-09-02
Alichem
A013010162-1g
2,4-Dichlorobenzyl chloride
94-99-5 97%
1g
$1475.10 2023-08-31
Alichem
A013010162-500mg
2,4-Dichlorobenzyl chloride
94-99-5 97%
500mg
$798.70 2023-08-31
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0381510335-100ml
2,4-Dichlorobenzyl chloride
94-99-5 98%
100ml
¥ 294.1 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0400-25g
2,4-Dichlorobenzyl chloride
94-99-5 98.0%(GC)
25g
¥145.0 2022-06-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001388-25g
2,4-Dichlorobenzyl Chloride
94-99-5 >97%
25g
¥25.00 2024-07-09
abcr
AB115752-50 g
2,4-Dichlorobenzyl chloride, 98%; .
94-99-5 98%
50g
€57.80 2023-05-10

2,4-Dichlorobenzyl chloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Graphite ,  Protein kinase ;  25 h, 120 - 135 °C
リファレンス
Preparation of 2,4-dichlorobenzaldehyde
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ;  rt → 110 °C; 3 h, 110 °C
リファレンス
Green preparation of 2,4,5-trifluorophenylaceticacid from 2,4-dichlorotoluene
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Gas-liquid chromatographic analysis of 2,4-dichlorotoluene oxidation products
Andreeva, G. G.; Grigor'eva, I. A.; Trusov, S. R., Khimiko-Farmatsevticheskii Zhurnal, 1992, 26(2), 84-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Triethanolamine ;  100 °C; 100 °C → 125 °C; 3.5 h, 125 °C
リファレンス
Preparation of 2,4-dichlorobenzyl chloride
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Procedure for the photochlorination of alkyl-aromatic compounds.
, European Patent Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  N1,N1,N3,N3-Tetrachloro-1,3-benzenedisulfonamide Solvents: Dichloromethane ;  rt
リファレンス
N,N,N',N'-Tetrahalobenzene-1,3-disulfonamide/PPh3 as an efficient system for the preparation of alkyl halides
Ghorbani-Vaghei, Ramin; Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Bulletin of the Korean Chemical Society, 2013, 34(3), 820-822

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Separation of mixture of 3,4- and 2,4-dichlorobenzyl chlorides from reaction product containing same and p-chlorobenzyl chlorides
, India, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides
Katritzky, Alan R.; Gruntz, Urban; Ikizler, Aykut A.; Kenny, David H.; Leddy, Bernard P., Journal of the Chemical Society, 1979, (2), 436-41

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → reflux; 3 h, reflux
リファレンス
Green preparation of 6-chloro-2-methyl-2H-indazol-5-amine
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: (T-4)-Bis(2-methylpropyl)[tetrahydroborato(1-)-κH,κH′]aluminum Solvents: Tetrahydrofuran ;  rt; 1 h, 25 °C
1.2 Reagents: Methanol ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt; 1 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
リファレンス
Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Containing Representative Functional Groups
Amberchan, Gabriella ; Snelling, Rachel A.; Moya, Enrique; Landi, Madison; Lutz, Kyle; et al, Journal of Organic Chemistry, 2021, 86(9), 6207-6227

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt → 80 °C; 2 - 3 h, 60 - 80 °C
リファレンス
Method for preparing halogenated 3,4-dihydro-1H-2-naphthalenone
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  N-Hydroxyphthalimide Solvents: Acetonitrile ;  16 h, 80 °C
リファレンス
N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C-H bond using N-chlorosuccinimide
Li, Zi-Hao; Fiser, Bela; Jiang, Biao-Lin; Li, Jian-Wei; Xu, Bao-Hua; et al, Organic & Biomolecular Chemistry, 2019, 17(13), 3403-3408

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite
リファレンス
Photochlorinations by means of tert-butyl hypochlorite; photochlorinations of isomeric dichlorotoluenes
Pronay, A. C.; Luthey, Z.; Anderson, E.; Baker, S., Chimia, 1965, 19(6), 391-2

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of nitrogenous heterocyclic compounds as hyperlipemia remedies
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Herbicidal composition containing a mixture of 3,4- and 2,4 dichlorobenzyl N-methyl carbamates
, India, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
1-Hydroxy-2-pyridones, procedure for their preparation, and pharmaceuticals containing them
, Federal Republic of Germany, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Tin tetrachloride
リファレンス
Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate
, Belgium, , ,

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Monoamine oxidase inhibitors based on 2-, 4-, and 8-substituted quinolines
Gracheva, I. N.; Ioffina, D. I.; Tochilkin, A. I.; Gorkin, V. Z., Khimiko-Farmatsevticheskii Zhurnal, 1991, 25(3), 18-21

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors
Dokla, Eman M.; Mahmoud, Amr H.; Elsayed, Mohamed S. A.; El-Khatib, Ahmed H.; Linscheid, Michael W.; et al, PLoS One, 2012, 7(11),

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Design, synthesis and herbicidal activity of ketol-acid reductoisomerase inhibitors
Wang, Baolei; Li, Zhengming; Zhao, Weiguang; Wang, Suhua; Li, Yonghong, Nongyaoxue Xuebao, 2006, 8(1), 14-19

2,4-Dichlorobenzyl chloride Raw materials

2,4-Dichlorobenzyl chloride Preparation Products

2,4-Dichlorobenzyl chloride 関連文献

2,4-Dichlorobenzyl chlorideに関する追加情報

Introduction to 2,4-Dichlorobenzyl Chloride (CAS No. 94-99-5)

2,4-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₃, is a significant intermediate in organic synthesis and pharmaceutical chemistry. Its CAS number, 94-99-5, uniquely identifies it in chemical databases and literature, underscoring its importance in industrial and research applications. This compound is particularly valued for its role in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

The structural features of 2,4-dichlorobenzyl chloride make it a versatile building block. The presence of two chlorine atoms at the 2- and 4-positions relative to the benzyl group enhances its reactivity, enabling diverse transformations such as nucleophilic substitution, coupling reactions, and functional group interconversions. These properties have made it a staple in synthetic chemists' toolkits for decades.

In recent years, the demand for 2,4-dichlorobenzyl chloride has surged due to its applications in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to synthesize derivatives with antimicrobial and anti-inflammatory properties. One notable area of interest is its use in constructing heterocyclic compounds, which are prevalent in many modern drugs.

Advances in green chemistry have also influenced the production and application of 2,4-dichlorobenzyl chloride. Modern synthetic routes aim to minimize waste and improve atom economy, aligning with sustainable practices. These efforts have led to more efficient processes that reduce the environmental footprint while maintaining high yields.

The pharmaceutical industry has been particularly keen on exploring 2,4-dichlorobenzyl chloride for drug discovery. Its ability to serve as a precursor for complex molecular architectures has been instrumental in creating new treatments for diseases such as cancer and infectious disorders. For example, researchers have reported its use in generating benzylamides and benzyl esters, which are key motifs in many pharmacophores.

Agrochemical applications of 2,4-dichlorobenzyl chloride are equally noteworthy. It is utilized in synthesizing herbicides and pesticides that target specific enzymatic pathways in pests. The chlorine substituents enhance the lipophilicity of the compound, improving its absorption and efficacy in biological systems.

The chemical reactivity of 2,4-dichlorobenzyl chloride allows for further functionalization through palladium-catalyzed cross-coupling reactions. These transformations are pivotal in constructing biaryl structures, which are common in medicinal chemistry. For instance, Suzuki-Miyaura couplings using aryl halides derived from 2,4-dichlorobenzyl chloride have enabled the synthesis of complex molecules with potential therapeutic benefits.

In academic research, 2,4-dichlorobenzyl chloride continues to be a subject of investigation due to its role as a scaffold for drug-like molecules. Computational studies have predicted new derivatives with improved pharmacokinetic profiles by optimizing electronic distributions around the benzene ring.

The industrial production of 94-99-5 (CAS No.) adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as distillation under reduced pressure or recrystallization from suitable solvents to meet pharmaceutical-grade standards.

The safety profile of 2,4-dichlorobenzyl chloride is another critical consideration. While it is not classified as hazardous under normal conditions, proper handling protocols must be followed to prevent exposure. Personal protective equipment (PPE) such as gloves and goggles is recommended during laboratory work.

Future research directions may focus on developing novel catalytic systems that enhance the efficiency of reactions involving 2,4-dichlorobenzyl chloride. Enzymatic approaches or photoredox catalysis could offer greener alternatives to traditional synthetic methods.

The global market for intermediates like 2,4-dichlorobenzyl chloride is expected to grow steadily as demand for specialty chemicals rises. Innovations in synthetic methodologies will play a crucial role in meeting this demand while adhering to regulatory standards.

In conclusion,CAS No 94-99-5, associated with benzyl chloride 2 4 dichloro, remains a cornerstone in organic synthesis due to its versatility and reactivity. Its contributions span pharmaceuticals, agrochemicals, and material science,underscoring its enduring importance。

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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-99-5)2,4-Dichlorobenzyl chloride
sfd21190
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ